molecular formula C27H27N3O3S B11492914 3-{[(2-methoxyphenyl)carbonyl]amino}-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-{[(2-methoxyphenyl)carbonyl]amino}-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11492914
M. Wt: 473.6 g/mol
InChI Key: QTOUDWPSRMAQHE-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-b]pyridine core, which is fused with various functional groups, including methoxybenzamido and trimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: The initial step involves the formation of the thieno[2,3-b]pyridine core.

    Introduction of the Methoxybenzamido Group:

    Introduction of the Trimethylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the methoxybenzamido and trimethylphenyl groups enhances its potential as a therapeutic agent and its versatility in chemical reactions .

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

3-[(2-methoxybenzoyl)amino]-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H27N3O3S/c1-14-11-16(3)22(17(4)12-14)29-26(32)24-23(21-15(2)13-18(5)28-27(21)34-24)30-25(31)19-9-7-8-10-20(19)33-6/h7-13H,1-6H3,(H,29,32)(H,30,31)

InChI Key

QTOUDWPSRMAQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4OC)C

Origin of Product

United States

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